11-methyl-5-(3-phenylmethoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
11-methyl-5-(3-phenylmethoxyphenyl)-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-5-(3-phenylmethoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multi-step organic reactions. One common method includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
11-methyl-5-(3-phenylmethoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylmethoxy derivatives.
Scientific Research Applications
11-methyl-5-(3-phenylmethoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several scientific research applications:
Medicinal Chemistry: Potential use as a nonsteroidal anti-inflammatory drug (NSAID) due to its structural similarity to known anti-inflammatory agents.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 11-methyl-5-(3-phenylmethoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins . The compound’s unique tricyclic structure allows it to fit into the active site of these enzymes, blocking their activity and exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro 1benzofuro[3,2-d]pyrimidin-4(1H)-one : Another compound with a related structure used in organic synthesis .
9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes: These compounds share a similar tricyclic structure and exhibit anti-inflammatory activity.
Uniqueness
11-methyl-5-(3-phenylmethoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is unique due to its specific substitution pattern and the presence of a sulfur atom in its tricyclic core. This structural feature may contribute to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C23H23N3O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
11-methyl-5-(3-phenylmethoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C23H23N3O2S/c1-26-11-10-18-19(13-26)29-23-20(18)22(27)24-21(25-23)16-8-5-9-17(12-16)28-14-15-6-3-2-4-7-15/h2-9,12,21,25H,10-11,13-14H2,1H3,(H,24,27) |
InChI Key |
SXXWAQLEOGYOSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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